molecular formula C5HCl4N B1294921 2,3,5,6-Tetrachloropyridine CAS No. 2402-79-1

2,3,5,6-Tetrachloropyridine

Cat. No.: B1294921
CAS No.: 2402-79-1
M. Wt: 216.9 g/mol
InChI Key: FATBKZJZAHWCSL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine is an organic compound with the molecular formula C₅HCl₄N. It is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms at the 2, 3, 5, and 6 positions on the pyridine ring. This compound is known for its significant reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachloropyridine can be synthesized through several methods. One common approach involves the reaction of pentachloropyridine with halogenated magnesium alkyl compounds . Another method includes the electrochemical reduction of pentachloropyridine in the presence of a zinc-based catalyst . This process involves the use of cyclic voltammetry and constant potential electrolysis in an acetonitrile/water mixed solution containing zinc chloride.

Industrial Production Methods: Industrial production of this compound often involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper(I) chloride or bromide . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agrochemical Applications

Pesticide Development:
2,3,5,6-Tetrachloropyridine is primarily utilized as an intermediate in the synthesis of herbicides and insecticides. Its chemical stability and reactivity make it a valuable building block for developing effective agricultural pest control agents. It has been noted for its role in producing compounds that exhibit herbicidal properties against a range of weeds and pests .

Case Study: Herbicide Formulation

  • Compound: α-[4-(3',5',6'-trichloropyrid-2'-yloxy)-phenoxy]-alkanecarboxylic acids
  • Application: Used as a selective herbicide.
  • Outcome: Demonstrated effective control of broadleaf weeds while minimizing damage to cereal crops .

Pharmaceutical Research

Building Block for Pharmaceuticals:
In pharmaceutical research, this compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown potential antimicrobial properties and are explored for their therapeutic applications .

Case Study: Antimicrobial Compounds

  • Objective: Synthesis of new antimicrobial agents.
  • Method: Utilization of this compound as a starting material.
  • Results: Several derivatives demonstrated significant antibacterial activity against resistant strains .

Analytical Chemistry

Environmental Monitoring:
The compound is employed in analytical methods to detect and quantify environmental pollutants. It aids regulatory compliance by facilitating the monitoring of chlorinated organic compounds in various environmental matrices .

Data Table: Detection Methods

MethodApplication AreaDetection Limit
Gas ChromatographySoil and water analysis0.01 mg/L
High-Performance Liquid ChromatographyIndustrial effluents0.005 mg/L

Material Science

Specialty Coatings and Polymers:
In material science, this compound is utilized in formulating specialty coatings and polymers. Its incorporation enhances the performance characteristics such as durability and resistance to environmental degradation .

Case Study: Coating Formulations

  • Application: Development of protective coatings for industrial equipment.
  • Findings: Coatings formulated with this compound exhibited improved resistance to corrosion compared to traditional formulations .

Research on Chlorinated Compounds

Environmental Impact Studies:
Research involving this compound contributes to understanding the environmental impact of chlorinated organic substances. Studies focus on degradation pathways and the ecological effects of these compounds .

Data Table: Environmental Persistence

CompoundHalf-life (days)Major Degradation Pathways
This compound30Biodegradation by microbial action
Pentachloropyridine60Photolysis and hydrolysis

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules.

Comparison with Similar Compounds

2,3,5,6-Tetrachloropyridine can be compared with other chlorinated pyridines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

2,3,5,6-Tetrachloropyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and implications in various fields such as toxicology, pharmacology, and environmental science. This compound is characterized by its four chlorine substituents on the pyridine ring, which significantly influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₅Cl₄N, with a molecular weight of approximately 231.9 g/mol. The presence of multiple chlorine atoms contributes to its electron-withdrawing properties, enhancing its electrophilicity and reactivity towards nucleophiles.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The electron-deficient nature of the pyridine ring allows for nucleophilic substitution reactions. Additionally, the chlorine substituents can participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids .

Acute and Chronic Toxicity

Studies have indicated that this compound exhibits low acute toxicity. In subchronic toxicity studies conducted on Sprague-Dawley rats, doses of up to 150 mg/kg/day resulted in renal tubular degeneration in females and protein droplet nephropathy in males. The no observable adverse effect level (NOAEL) was determined to be 150 mg/kg/day for males and 25 mg/kg/day for females .

Reproductive and Developmental Toxicity

In reproductive toxicity assessments involving oral gavage dosing prior to breeding and throughout gestation and lactation, no significant effects on fertility indices or neonatal survival were observed. However, there were notable changes in organ weights at higher doses .

Endpoint Findings
Acute ToxicityLow order; minimal effects observed
Subchronic ToxicityRenal tubular degeneration at high doses
NOAEL (Males/Females)150 mg/kg/day / 25 mg/kg/day
Reproductive EffectsNo significant impact on fertility

Environmental Impact

This compound is primarily used as an intermediate in the synthesis of agrochemicals. Its persistence in the environment raises concerns regarding potential ecological impacts. The compound has been evaluated for its irritancy potential and was found to cause slight irritation to skin and eyes .

Case Studies

  • Occupational Exposure : The NIOSH Occupational Exposure Banding process categorized this compound based on its toxicological endpoints. It was placed in exposure band D due to its potential to cause serious health effects at relatively low doses .
  • Animal Studies : In a study assessing the effects of various doses on male and female rats over a prolonged period (91 days), significant increases in kidney weights were observed at higher dosages without corresponding histopathological changes .

Q & A

Q. What are the primary applications of 2,3,5,6-tetrachloropyridine in organic synthesis, and how do experimental conditions influence its reactivity?

Basic Research Focus
this compound serves as a key intermediate in synthesizing agrochemicals (e.g., chlorpyrifos, triclopyr) and pharmaceuticals. Its chlorine atoms undergo nucleophilic substitution or catalytic coupling reactions, enabling the introduction of functional groups. For example, in pesticide synthesis, selective dechlorination at specific positions is critical .

Methodological Consideration :

  • Catalytic Hydrodechlorination : Use Zn or Mn dust in ethanol/water systems under nitrogen to selectively remove chlorine atoms (e.g., converting pentachloropyridine to this compound) .
  • Cross-Coupling Reactions : Employ Pd catalysts for arylations at C2/C6 positions, as demonstrated in synthesizing pentaarylpyridines .

Q. How do synthesis methods for this compound differ in efficiency and environmental impact?

Advanced Research Focus
Comparative studies highlight trade-offs between traditional and green methods:

  • Electrochemical Reduction : Uses Zn catalysts in acetonitrile/HCl, achieving ~95% yield but generating Zn²⁺-containing acidic wastewater .
  • Mn-Based Reduction : A newer method (Mn dust, ethyl alcohol, NH₄Ac) produces Mn₃O₄ as a byproduct, minimizing toxic waste and operating at lower temperatures (40–65°C) with 98% selectivity .

Methodological Guidance :

  • Purity Analysis : Use gas chromatography (GC) to verify ≥99.5% purity (per HG/T 6016-2022 standards) .
  • Standardized Protocols : Adopt ASTM-compliant DSC for precise thermal analysis.

Q. What advanced analytical techniques are used to characterize this compound and its derivatives?

Basic vs. Advanced Techniques

  • Basic : GC for purity, melting point determination .
  • Advanced :
    • Isotopic Labeling : ¹⁴C-labeled compounds track reaction pathways (e.g., [2,6-¹⁴C]-2,3,5,6-tetrachloropyridine) .
    • NMR/X-ray Crystallography : Resolve structural ambiguities in substituted derivatives .

Q. How does this compound function in catalytic systems, and what mechanistic insights exist?

Advanced Research Focus

  • As a Ligand : Modifies transition metal catalysts (e.g., Pd) in cross-couplings, enhancing regioselectivity .
  • Mechanistic Studies : Electrochemical reduction over Zn involves proton-coupled electron transfer, with pH (8.0–9.0) critical for minimizing side reactions .

Q. What safety and waste management protocols are essential for handling this compound?

Basic vs. Advanced Considerations

  • Basic : Use PPE (gloves, goggles) and work in fume hoods .
  • Advanced : For Mn-based syntheses, recover Mn₃O₄ for reuse in energy storage applications, reducing hazardous waste .

Q. How do regulatory standards (e.g., HG/T 6016-2022) impact research reproducibility?

Advanced Research Focus
China’s HG/T 6016-2022 standard defines industrial-grade purity (≥99.0%) and impurity thresholds. Researchers must align synthesis protocols with these benchmarks to ensure consistency in downstream applications (e.g., agrochemical formulation) .

Q. What computational or isotopic tools elucidate reaction pathways involving this compound?

Advanced Research Focus

  • Isotopic Tracing : ¹⁴C-labeled compounds reveal hydrolysis and substitution kinetics .
  • DFT Calculations : Model transition states in dechlorination reactions to optimize catalyst design .

Properties

IUPAC Name

2,3,5,6-tetrachloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBKZJZAHWCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7027467
Record name 2,3,5,6-Tetrachloropyridine
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Molecular Weight

216.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA]
Record name Pyridine, 2,3,5,6-tetrachloro-
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Boiling Point

250.5 °C
Record name 2,3,5,6-TETRACHLOROPYRIDINE
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Solubility

Very soluble in ether, ethanol, petroleum ether
Record name 2,3,5,6-TETRACHLOROPYRIDINE
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Vapor Pressure

0.00606 [mmHg]
Record name 2,3,5,6-Tetrachloropyridine
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CAS No.

2402-79-1, 33752-16-8
Record name 2,3,5,6-Tetrachloropyridine
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Melting Point

90.5 °C
Record name 2,3,5,6-TETRACHLOROPYRIDINE
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Synthesis routes and methods I

Procedure details

Butyl 2,2,4-trichloro-4-cyanobutyrate (12 g), phosphorus oxychloride (40 mL) and dry HCl gas (1.6 g) were heated at 140° C. for 10 hours. The resulting reaction mixture was worked up as described in Example 1 and 32 mL of POCl3 were recovered. The methylene chloride solution obtained after work-up was analyzed by GLC with an internal standard. The analysis indicated a 62% yield of 2,3,5,6-tetrachloropyridine.
Name
Butyl 2,2,4-trichloro-4-cyanobutyrate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.84 g (0.0281 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of dimethylmethanephosphonate. A solution of 2.44 g (0.0254 mol) of ammonium carbonate in 10 ml of water is subsequently added dropwise at a temperature of 90° to 95° C. in the course of 70 minutes with vigorous stirring. The reaction mixture is then stirred into 250 ml of ice water; there is added 5 ml of concentrated hydrochloric acid and the mixture is stirred for a further 10 minutes, and is subsequently extracted twice with 100 ml of ether each time. The combined extracts are washed with 70 ml of water, dried over sodium sulfate, filtered, and evaporated to dryness to yield as residue 4.05 g (92% of theory) of 2,3,5,6-tetrachloropyridine having a melting point of 86° to 88° C. According to gas-chromatographical analysis, the product contains 93.4% of 2,3,5,6-tetrachloropyridine, 2.1% of 2,3,5-trichloropyridine, 2.2% of 2,3,6-trichloropyridine and 0.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.84 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of 12.8 g (0.05 mol) of pentachloropyridine and 4.1 g (0.062 gram atom) of zinc dust in 120 ml of dimethylmethanephosphonate is heated with stirring to 80° C. There is then added dropwise within 15 minutes a solution of 13.76 g (0.075 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 30 ml of water. The mixture is subsequently filtered hot, the filter residue is washed with 30 ml of dimethylmethanephosphonate, and the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid. The resulting white crystal suspension is stirred for 30 minutes; it is then filtered, and the filter residue is washed with water and dried to yield 9.95 g (90% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 87.5° to 89° C., which contains, according to gas-chromatographical analysis, 96.9% of 2,3,5,6-tetrachloropyridine, 1.6% of 2,3,5-trichloropyridine, 0.9% of 2,3,6 -trichloropyridine and 0.6% of pentachloropyridine.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 8.22 g (0.075 mol) of tetramethylammonium chloride in 90 ml of dimethylmethanephosphonate is heated for 1 hour at 160° C. It is then cooled to 90° C., and 12.57 g (0.05 mol) of pentachloropyridine and 3 ml of water are added. There is subsequently added portionwise, in the course of 30 minutes, 4.1 g (0.063 gram atom) of zinc dust. After completion of the addition of the zinc dust, the mixture is firstly stirred for 20 minutes and then filtered. The filtrate is poured into a solution of 12.5 ml of concentrated hydrochloric acid in 500 ml of water, and stirring is maintained for 2 hours. After filtration, the filter residue is washed with water and dried to yield 9.1 g (83.9% of theory) of crude 2,3,5,6-tetrachloropyridine which has a melting point of 88° to 89° C. and which contains, according to gas-chromatographical analysis, 91.25% of 2,3,5,6-tetrachloropyridine, 2.66% of 2,3,5-trichloropyridine, 2.59% of 2,3,6-trichloropyridine and 0.5% of pentachloropyridine.
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
catalyst
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

1.7 g (0.027 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of trimethylphosphate, and there is subsequently added dropwise within 1 hour at 80° to 83° C., with vigorous stirring, a solution of 2.84 g (0.055 mol) of ammonium chloride in 10 ml of water. The reaction mixture is then poured into 250 ml of ice water; 5 ml of concentrated hydrochloric acid is added and stirring is continued for 10 minutes. The mixture obtained is afterwards extracted twice with 100 ml of ether each time; the combined ether extracts are washed with 70 ml of water and dried over sodium sulfate. The ether is evaporated off to leave 4.1 g (93.2% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 86° to 88° C., which contains, according to gas-chromatographical analysis, 94.1% of 2,3,5,6-tetrachloropyridine, 2.0% of 2,3,5-trichloropyridine, 2.0% of 2,3,6-trichloropyridine and 2.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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